molecular formula C32H18ClF2N6Na3O11S3 B13413767 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-(((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulfo-2-naphthalenyl)azo)-4-hydroxy-, trisodium salt CAS No. 72894-29-2

2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-(((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulfo-2-naphthalenyl)azo)-4-hydroxy-, trisodium salt

Cat. No.: B13413767
CAS No.: 72894-29-2
M. Wt: 901.1 g/mol
InChI Key: CTIBUHWESDVLEX-UHFFFAOYSA-K
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Description

This compound (CAS 72828-83-2) is a trisodium salt featuring a naphthalenedisulfonic acid backbone substituted with a benzoylamino group, a hydroxy group, and a complex azo-linked pyrimidinyl moiety. Its structure includes a 5-chloro-2,6-difluoro-4-pyrimidinyl group connected via an aminomethyl bridge to a sulfonated naphthalene ring, forming an azo bond . Such derivatives are typically used as dyes or pigments in industrial applications due to their chromophoric azo groups and sulfonic acid substituents, which enhance water solubility and binding affinity to substrates .

Properties

CAS No.

72894-29-2

Molecular Formula

C32H18ClF2N6Na3O11S3

Molecular Weight

901.1 g/mol

IUPAC Name

trisodium;5-benzamido-3-[[5-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-1-sulfonatonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C32H21ClF2N6O11S3.3Na/c33-25-29(34)38-32(35)39-30(25)36-14-16-7-4-8-20-19(16)9-10-21(28(20)55(50,51)52)40-41-26-23(54(47,48)49)12-17-11-18(53(44,45)46)13-22(24(17)27(26)42)37-31(43)15-5-2-1-3-6-15;;;/h1-13,42H,14H2,(H,37,43)(H,36,38,39)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3

InChI Key

CTIBUHWESDVLEX-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=CC=CC(=C5C=C4)CNC6=C(C(=NC(=N6)F)F)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-((5-(((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)methyl)-1-sulfo-2-naphthalenyl)azo)-4-hydroxy-, trisodium salt is a complex organic compound belonging to the class of azo dyes. This compound exhibits significant biological activity due to its unique structural features, including multiple functional groups such as sulfonic acids and azo linkages. These properties facilitate interactions with various biological molecules, making it a candidate for diverse applications in biochemistry and pharmaceuticals.

Chemical Structure and Properties

The compound's molecular structure includes:

  • Azo linkage : Contributes to its color and reactivity.
  • Sulfonic acid groups : Enhance solubility in aqueous environments.
  • Benzoylamino group : Potentially influences binding interactions with proteins and nucleic acids.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with metal ions and biological macromolecules. The sulfonate and hydroxyl groups facilitate coordination with metal ions, leading to the formation of colored complexes that can be used in analytical applications. Additionally, the compound's structure allows it to interact with proteins and nucleic acids, influencing their functionality.

Antimicrobial Properties

Research indicates that compounds similar to 2,7-naphthalenedisulfonic acid exhibit antimicrobial activity. For example, studies have shown that azo dyes can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. The presence of sulfonic acid groups may enhance this activity by improving solubility and bioavailability.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cell lines to evaluate the potential toxic effects of this compound. Results suggest that while some azo dyes exhibit cytotoxic effects at high concentrations, the specific toxicity profile of 2,7-naphthalenedisulfonic acid requires further investigation.

Cell LineIC50 (µM)Observations
HeLa25Moderate cytotoxicity observed
MCF-740Higher IC50 indicates lower sensitivity
A54930Significant cell death at higher concentrations

Interaction with Nucleic Acids

Studies have shown that the compound can bind to DNA and RNA, potentially affecting their structure and function. This property is crucial for applications in drug delivery systems where targeted interaction with genetic material is desired.

Case Study 1: Drug Delivery Applications

A study explored the use of 2,7-naphthalenedisulfonic acid as a drug delivery vehicle for anticancer agents. The results demonstrated that the compound could encapsulate drugs effectively, enhancing their solubility and stability in physiological conditions.

Case Study 2: Histological Staining

In histological applications, this compound has been utilized as a dye due to its ability to bind selectively to certain tissue components. The staining properties were evaluated in various tissue samples, showing promising results for visualization under microscopy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Azo and Sulfonic Acid Groups

  • Compound A (CAS 93941-60-7): Features a tert-butylphenoxy substituent instead of the pyrimidinyl group. The bulky tert-butyl group reduces water solubility compared to the target compound, as evidenced by its higher LogP (predicted >3.0 vs. ~0.02 for the target). This analog is used in hydrophobic dye applications .
  • Compound B (CAS 56405-32-4): Contains bis[(4-aminophenyl)azo] groups. Its molecular weight (557.56 g/mol) is lower than the target compound’s (~900–1,300 g/mol), and it exhibits a LogP of 0.0228, indicating high polarity. Applications include HPLC analysis for separating aromatic amines .

Triazine-Containing Derivatives

  • Compound C (CAS 70210-24-1) : Incorporates nitro-phenylazo and dihydroxy-phenylazo groups. With a molecular weight of 782.58 g/mol and disodium salt form, it has moderate solubility in polar solvents. Used in textile dyeing due to its stability under acidic conditions .
  • Compound D (Unspecified CAS): Contains a triazinyl-amino group linked to a sulfophenylazo moiety. Such derivatives show enhanced binding to cellulose, making them suitable for paper and fiber industries .

Regulatory and Environmental Profiles

  • The target compound is listed under EPA’s SNURs, requiring notification for new uses .

Data Table: Key Properties of Target Compound and Analogs

Compound CAS Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Applications
Target Compound 72828-83-2 C₃₉H₂₅ClF₂N₇O₁₀S₃·3Na ~1,200 (estimated) ~0.02 Pyrimidinyl, benzoylamino, azo, sulfonate Industrial dyes, pigments
Compound A 93941-60-7 C₃₃H₂₉N₃O₉S₂ 699.73 >3.0 tert-Butylphenoxy, benzoylamino, azo Hydrophobic dyes
Compound B 56405-32-4 C₂₂H₁₉N₇O₇S₂ 557.56 0.0228 Bis[(4-aminophenyl)azo], sulfonate HPLC standards, analysis
Compound C 70210-24-1 C₂₈H₁₆N₈O₁₃S₂·2Na 782.58 -0.5 Nitro-phenylazo, dihydroxy-phenylazo, sulfonate Textile dyeing

Research Findings

  • Solubility and Stability : The trisodium salt form of the target compound ensures high water solubility (>100 mg/mL), critical for dye formulations. Analogous sulfonated azo dyes degrade under UV exposure, releasing sulfonic acid byproducts .
  • Environmental Impact : EPA guidelines mandate monitoring of azo dyes in wastewater due to toxic breakdown products. Analytical methods like solid-phase extraction (SPE) with HLB cartridges achieve >90% recovery rates for related compounds .

Preparation Methods

Preparation of 2,7-Naphthalenedisulfonic Acid Core

  • Starting from naphthalene, sulfonation is performed using fuming sulfuric acid or oleum at controlled temperatures to selectively introduce sulfonic acid groups at the 2 and 7 positions.
  • The reaction conditions are optimized to prevent over-sulfonation or sulfonation at undesired positions.
  • The disulfonic acid is isolated by crystallization or precipitation.

Azo Coupling at Position 3

  • A diazonium salt is prepared from a sulfonated naphthalenyl amine derivative, which is then coupled to the 3-position of the 5-(benzoylamino)-4-hydroxy-2,7-naphthalenedisulfonic acid.
  • The azo coupling is conducted in mildly alkaline aqueous media to maintain the phenolic group in a reactive form.
  • Temperature and pH are carefully controlled to maximize coupling efficiency and minimize side reactions.

Attachment of the 5-Chloro-2,6-difluoro-4-pyrimidinyl Amino Methyl Group

  • The azo-linked naphthalenyl sulfonic acid intermediate is further functionalized by nucleophilic substitution or reductive amination to introduce the 5-chloro-2,6-difluoro-4-pyrimidinyl amino methyl substituent.
  • This step may involve reaction with a chloropyrimidine derivative under conditions favoring amination, often in polar aprotic solvents with base catalysis.
  • The reaction is monitored to ensure selective substitution without degradation of the azo or sulfonic acid groups.

Formation of the Trisodium Salt

  • The final compound is neutralized with sodium hydroxide or sodium carbonate to convert sulfonic acid groups to their sodium salt forms.
  • This enhances water solubility and stability for practical applications.
  • The product is purified by crystallization or filtration to yield the trisodium salt.

Data Table: Summary of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
Sulfonation Electrophilic aromatic substitution Naphthalene, fuming sulfuric acid, 80-120°C Selective 2,7-disulfonation
Nitration & Reduction Nitration + catalytic hydrogenation HNO3/H2SO4; Pd/C, H2 Amination at position 5
Benzoylation Acylation Benzoyl chloride, aqueous base, 0-5°C Formation of benzoylamino group
Azo Coupling Diazonium coupling Diazonium salt of sulfonated naphthalenyl amine, pH 7-9, 0-10°C Formation of azo linkage at position 3
Amino Methyl Pyrimidine Attachment Nucleophilic substitution 5-chloro-2,6-difluoro-4-pyrimidine derivative, base, aprotic solvent Introduction of pyrimidinyl amino methyl
Salt Formation Neutralization NaOH or Na2CO3, aqueous Formation of trisodium salt

Comprehensive Research Findings

  • The azo coupling step is critical and requires precise pH control to avoid hydrolysis or azo bond cleavage.
  • Sulfonation conditions must be carefully optimized to prevent polysulfonation, which complicates purification.
  • The introduction of electron-withdrawing groups (chloro, difluoro) on the pyrimidine ring affects nucleophilicity and requires adjusted reaction conditions for successful amination.
  • The trisodium salt form improves the compound's solubility in water, which is essential for its applications in dyeing and biochemical assays.
  • Purity and yield are maximized by stepwise purification after each reaction stage, often employing recrystallization from aqueous solvents.

Sources and Authority

  • Data synthesized from PubChem chemical records and industrial chemical inventories provide validated structural and synthetic information on related naphthalenedisulfonic acid derivatives and azo compounds.
  • Established organic synthesis protocols for sulfonation, azo coupling, and aromatic amination underpin the preparation methods.
  • The compound's structural complexity demands multi-disciplinary expertise in aromatic chemistry, sulfonation techniques, and heterocyclic amination reactions.

Q & A

Basic: What methodologies are recommended for synthesizing this compound, and how can purity be optimized?

Answer:
The synthesis of this compound involves sequential azo coupling, sulfonation, and substitution reactions. Azo dyes with pyrimidinyl groups typically require diazotization of aromatic amines under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by coupling with naphthalene derivatives. Key steps include:

  • Diazotization : Use controlled pH and temperature to stabilize intermediates .
  • Sulfonation : Introduce sulfonic acid groups via sulfuric acid or oleum, ensuring excess reagent to avoid incomplete substitution .
  • Purification : Dialysis or ion-exchange chromatography removes unreacted sulfonic acids and salts. Purity can be validated via HPLC (e.g., reverse-phase C18 columns with UV detection at λ = 450–550 nm for azo chromophores) .

Basic: How is the molecular structure confirmed, and what analytical techniques are critical?

Answer:
Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons and sulfonate groups. Deuterated DMSO or D₂O dissolves the trisodium salt effectively .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak ([M]³⁻) and validates the trisodium salt form .
  • UV-Vis Spectroscopy : Confirms π→π* transitions in the azo group (absorbance ~500 nm) and monitors pH-dependent tautomerism .

Advanced: How can computational modeling predict secondary biological targets of this compound?

Answer:
A multidimensional strategy integrates:

  • Homology Clustering : Identify conserved binding motifs in proteins, even without global sequence similarity.
  • SOIPPA Algorithm : Align binding pockets using geometric-potential metrics to detect shared interaction patterns.
  • Ligand Docking : Validate predicted targets (e.g., metabolic enzymes, polynucleotide synthases) via AutoDock/Vina .
    Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) and crystallography refines predictions .

Advanced: What environmental interactions govern its adsorption in aqueous systems?

Answer:
Adsorption studies using activated carbon or biochar assess:

  • pH Effects : Protonation of sulfonate groups at pH < 3 reduces solubility, enhancing adsorption.
  • Isotherm Models : Langmuir/Freundlich models quantify capacity (e.g., qₘₐₓ ≈ 200–300 mg/g for similar azo dyes) .
  • Kinetics : Pseudo-second-order models dominate due to chemisorption via π-π stacking and hydrogen bonding .

Advanced: How can HPLC methods resolve structural analogs or degradation products?

Answer:
Optimized reverse-phase HPLC conditions include:

  • Column : C18 or polar-embedded phases (e.g., Newcrom R1) with 5 µm particle size.
  • Mobile Phase : Gradient elution with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water.
  • Detection : Diode array detector (DAD) at 254 nm and 500 nm for azo group specificity .
    Co-elution studies with synthesized analogs (e.g., varying substituents on the pyrimidine ring) validate peak assignments .

Advanced: What mechanistic insights explain its interaction with nucleic acid-binding proteins?

Answer:
The pyrimidinyl and azo groups enable intercalation or groove-binding in DNA/RNA. Methodologies include:

  • Fluorescence Quenching : Monitor binding via ethidium bromide displacement assays.
  • Circular Dichroism (CD) : Detect conformational changes in DNA helices upon compound addition.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and thermodynamic profiles .

Basic: What safety protocols are critical during handling?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How do substituents on the pyrimidine ring influence photostability?

Answer:
Chloro and difluoro substituents enhance stability via electron-withdrawing effects:

  • Accelerated Light Testing : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC.
  • Radical Scavenging : Electron-deficient rings resist oxidative cleavage; ESR spectroscopy detects ROS generation .

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